molecular formula C13H7F3O2 B2742414 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione CAS No. 315240-83-6

2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B2742414
CAS No.: 315240-83-6
M. Wt: 252.192
InChI Key: GHURNFCYYXSVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione is a synthetic quinone-based compound offered for research and development purposes. As a derivative of the cyclohexa-2,5-diene-1,4-dione (para-benzoquinone) core, this compound is of significant interest in the design of novel antiproliferative agents . Quinones represent the second largest class of anticancer agents in clinical use and are known to act on tumor cells through multiple mechanisms . These mechanisms include the induction of apoptosis (programmed cell death), abrogation of the cell cycle, activation of caspase pathways, and stimulation of reactive oxygen species (ROS) production . The incorporation of the trifluoromethylphenyl substituent is designed to influence the compound's electronic properties, bioavailability, and interaction with biological targets. Researchers can explore this molecule as a key intermediate in organic synthesis or as a candidate for cytotoxic evaluation in various human cancer cell lines. All studies must be conducted in accordance with applicable laws and regulations. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-13(15,16)9-3-1-2-8(6-9)11-7-10(17)4-5-12(11)18/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHURNFCYYXSVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 3-trifluoromethylphenol with suitable reagents to introduce the cyclohexa-2,5-diene-1,4-dione moiety. One common method involves the use of oxidative conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Redox Reactions

The quinone moiety enables reversible redox transformations. Reduction typically yields hydroquinone derivatives, while oxidation regenerates the quinone structure.

Reaction Type Reagents/Conditions Products Key Observations
ReductionNaBH₄, LiAlH₄, or catalytic H₂2-[3-(Trifluoromethyl)phenyl]hydroquinoneThe trifluoromethyl group stabilizes the reduced form via inductive effects .
OxidationKMnO₄, CrO₃, or aerobic conditionsRegenerated quinone or hydroxylated derivativesOxidation potentials are modulated by the electron-deficient aromatic ring .

Mechanistic Insight : Single-electron transfer (SET) processes dominate, with the quinone acting as an electron acceptor. The trifluoromethyl group enhances oxidative stability by withdrawing electron density .

Nucleophilic Additions

The electron-deficient quinone core undergoes nucleophilic attacks, particularly at the carbonyl positions.

Reaction with Amines

Primary and secondary amines react via Michael addition or substitution:

  • Conditions : Dichloromethane/ethanol mixture, NaHCO₃, 45°C .

  • Product : 2-[3-(Trifluoromethyl)phenyl]-5-(alkyl/aryl-amino)cyclohexa-2,5-diene-1,4-dione.

  • Example : Reaction with 4-fluoroaniline yields substituted derivatives with retained trifluoromethyl group .

Reaction with Thiols

Thiols undergo similar nucleophilic attacks:

  • Reagents : Phth-SCF₃ (N-(trifluoromethylthio)phthalimide), PPh₃ in THF .

  • Product : Trifluoromethylthioether derivatives.

Key Factor : The trifluoromethyl group directs nucleophilic attack to specific positions due to steric and electronic effects .

Electrophilic Substitution

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄, 50°CMeta to -CF₃2-[3-(Trifluoromethyl)-5-nitrophenyl]quinone
HalogenationCl₂/FeCl₃, Br₂/FeBr₃Para to -CF₃2-[3-(Trifluoromethyl)-4-halophenyl]quinone

Note : Reaction rates are slower compared to non-fluorinated analogs .

Radical Reactions

The compound participates in radical-mediated processes, particularly in biological systems:

  • ROS Generation : The quinone structure facilitates redox cycling, producing reactive oxygen species (ROS) implicated in anticancer activity .

  • Polymerization Initiator : Acts as a co-initiator in radical polymerization due to its ability to stabilize radical intermediates .

Cycloaddition Reactions

While direct evidence is limited, analogous quinones undergo Diels-Alder reactions. Theoretical studies suggest:

  • Dienophiles : Electron-rich dienes react at the quinone’s α,β-unsaturated carbonyl positions.

  • Product : Bicyclic adducts with retained trifluoromethyl group .

Biological Activity-Related Reactions

In pharmacological contexts, the compound forms hydrazine derivatives via reaction with hydrazines:

  • Conditions : Hydrazine hydrate in ethanol, RT .

  • Product : 2-[3-(Trifluoromethyl)phenyl]hydrazinylquinone, exhibiting enhanced anticancer activity (IC₅₀ ≈ 12 µM in MCF-7 cell

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity. Specifically, 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines such as glioblastoma . The trifluoromethyl group enhances the lipophilicity of the compound, improving its interaction with cellular membranes and increasing bioavailability.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of oxidative stress and disruption of cellular signaling pathways. For instance, molecular docking studies have shown that these compounds can effectively bind to key proteins involved in cancer proliferation and survival .

Material Science

Synthesis of Functional Materials
The unique structural features of this compound make it a valuable precursor in the synthesis of advanced materials. Its ability to undergo various chemical transformations allows it to be utilized in creating polymers and coatings with enhanced thermal stability and chemical resistance.

Nanocomposites
In material science, this compound has been explored for its potential use in nanocomposites. The incorporation of trifluoromethyl groups into polymer matrices can significantly improve mechanical properties and thermal stability . Research shows that these nanocomposites exhibit improved performance in harsh environments, making them suitable for applications in aerospace and automotive industries.

Environmental Studies

Pesticide Development
The trifluoromethyl group is known for its role in enhancing the efficacy of agrochemicals. Compounds like this compound are being investigated as potential candidates for developing new pesticides that are more effective against resistant pests while minimizing environmental impact .

Biodegradability Studies
Research into the environmental impact of synthetic compounds has led to studies assessing the biodegradability of trifluoromethyl-containing compounds. The presence of the trifluoromethyl group can influence the degradation pathways and rates of these chemicals in various ecosystems, highlighting the need for careful evaluation during pesticide formulation .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells; enhances bioavailability
Material ScienceSynthesis of functional materialsImproves mechanical properties; suitable for harsh environments
Environmental StudiesPesticide developmentMore effective against resistant pests; needs biodegradability assessment

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways within cells. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence cellular processes such as apoptosis and proliferation . Specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Structural and Substituent Differences

Compound Name/ID Substituents Key Features
Target Compound 3-(Trifluoromethyl)phenyl Electron-withdrawing CF₃ group; enhances stability and lipophilicity.
3aa 2-Phenyl-1H-indol-3-yl Indole ring with phenyl group; potential for hydrogen bonding (N-H).
3ba 2-Phenethyl-1H-indol-3-yl Extended phenethyl chain; increased steric bulk compared to 3aa.
Compound Bis(2-ethoxyphenyl)amino, 3,6-dimethoxy Electron-donating amino and methoxy groups; likely higher polarity.
Compound (4-Methylpentan-2-yl)amino, phenylamino Dual amino substituents; potential for enhanced solubility.
Compound Methyl, 1,2,2-trimethyl-4-oxocyclopentyl Sterically bulky cyclopentyl-oxo group; possible metabolic derivative.

Physical Properties

Compound Melting Point (°C) Yield (%) Rf Value (Hexane:EtOAc = 4:1)
3aa 218–220 80 0.12
3ba 192–194 72 0.12
Target Not reported N/A N/A

Key Observations :

  • Melting Points: 3aa’s higher melting point (218–220°C) compared to 3ba (192–194°C) suggests that the phenylindolyl group in 3aa facilitates stronger intermolecular interactions (e.g., π-π stacking or hydrogen bonding via the indole N-H) . The trifluoromethyl group in the target compound may reduce melting point relative to 3aa due to steric hindrance and lack of hydrogen-bond donors.
  • Yields : 3aa’s higher yield (80% vs. 72% for 3ba) implies that introducing phenethyl chains (as in 3ba) may complicate synthesis, possibly due to steric effects . The CF₃ group’s electron-withdrawing nature in the target compound could influence reaction pathways and yields depending on the synthetic method.

Spectral Characteristics

  • NMR/IR/HRMS: 3aa/3ba: Aromatic protons in indole rings dominate ¹H NMR spectra, with N-H stretches (~3400 cm⁻¹) in IR. HRMS confirms molecular weights . Target Compound: Expected distinct ¹⁹F NMR signals (~-60 ppm for CF₃) and C-F stretches (~1100–1200 cm⁻¹) in IR, absent in other analogs. Compound: Amino groups would show N-H stretches (~3300 cm⁻¹), while methoxy groups exhibit C-O stretches (~1250 cm⁻¹) .

Biological Activity

2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione, also known as a derivative of cyclohexadienedione, has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which significantly influences its chemical properties and biological efficacy. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and mechanisms of action.

  • Molecular Formula : C13_{13}H7_7F3_3O2_2
  • Molecular Weight : 252.19 g/mol
  • CAS Number : 703471

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including anticancer and antimicrobial effects. The trifluoromethyl group enhances lipophilicity and can improve the interaction with biological membranes.

Anticancer Activity

Recent studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For example:

  • Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver).
  • Inhibition Concentrations :
    • IC50_{50} values against various cancer cell lines ranged from 12.4 to 52.1 μM.
    • Notably, the compound showed more potent activity than Doxorubicin in several cases, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Minimum Inhibitory Concentrations (MICs) : Against various pathogens including E. coli and C. albicans, with promising results indicating significant inhibition at low concentrations.
  • Mechanism of Action : The presence of the trifluoromethyl group is believed to enhance binding affinity to microbial targets, potentially disrupting cellular processes .

Case Studies

  • Cytotoxic Effects in Cancer Cells :
    • In a study involving multiple cancer cell lines, treatment with this compound led to decreased cell viability and altered morphology in treated cells compared to controls. The study emphasized the importance of using relevant cell models for bioactivity testing .
  • Antimicrobial Efficacy :
    • A comparative study evaluated the compound against standard antibiotics and found that it exhibited comparable or superior activity against resistant strains of bacteria and fungi. This highlights its potential as a lead compound in antibiotic development .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds suggest that modifications to the phenyl ring or dione structure can significantly affect biological activity. Key findings include:

  • Compounds with additional electron-withdrawing groups tend to exhibit enhanced anticancer properties.
  • The trifluoromethyl group plays a crucial role in increasing lipophilicity and membrane permeability, facilitating better cellular uptake .

Q & A

Basic: What are the recommended methods for synthesizing 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione?

Synthesis typically involves Friedel-Crafts acylation or Diels-Alder reactions using substituted quinones. For example:

  • Step 1 : Prepare the quinone core (cyclohexa-2,5-diene-1,4-dione) via oxidation of hydroquinone derivatives.
  • Step 2 : Introduce the 3-(trifluoromethyl)phenyl group using electrophilic substitution or palladium-catalyzed coupling.
  • Step 3 : Optimize reaction conditions (e.g., solvents like acetonitrile, catalysts like Lewis acids) to enhance yield and purity .
    Characterization via NMR, IR, and mass spectrometry is critical to confirm regioselectivity and avoid byproducts .

Basic: How can researchers safely handle this compound in laboratory settings?

  • Storage : Store in airtight containers at 2–8°C , protected from light and moisture to prevent decomposition .
  • Safety Protocols : Use PPE (gloves, goggles) due to potential irritancy. Follow GBZ 2.1—2007 and EN 14042 guidelines for air quality monitoring, as occupational exposure limits (OELs) for related quinones are not yet established .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and electronic environments.
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., 258.1106 Da for derivatives) .
  • X-ray Crystallography : Resolve crystal structure and intermolecular interactions (e.g., π-stacking in quinone derivatives) .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in asymmetric Diels-Alder reactions?

The electron-withdrawing trifluoromethyl group enhances the quinone’s electrophilicity, accelerating reaction rates with dienes. However, steric hindrance may reduce regioselectivity.

  • Methodological Tip : Use chiral auxiliaries (e.g., sulfinyl groups) or catalysts to control stereochemistry .
  • Case Study : Sulfinylquinones achieve >90% enantiomeric excess (ee) in terpene synthesis .

Advanced: How can structural modifications of this compound enhance its biological activity?

  • Substituent Engineering : Replace the trifluoromethyl group with methylthio or methoxy groups to improve antimicrobial activity. For example:
    • 3,5-Dimethoxy-2-(methylthio) derivatives show efficacy against Staphylococcus aureus .
    • 5-Methoxy-2,3-bis(methylthio) derivatives inhibit Mycobacterium tuberculosis .
  • Validation : Use in vitro assays (MIC determination) and structure-activity relationship (SAR) modeling .

Advanced: How should researchers address contradictions in reported synthetic yields?

  • Root Cause Analysis : Variability often arises from solvent polarity (e.g., acetonitrile vs. chloroform) or catalyst loading .
  • Troubleshooting :
    • Replicate reactions under inert atmospheres (Ar/N2_2) to prevent oxidation.
    • Use chromatographic purification (e.g., silica gel, HPLC) to isolate pure products .

Advanced: What computational methods are used to predict the compound’s electronic properties?

  • DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior (critical for quinone-based catalysts).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., binding to bacterial enzymes) .

Advanced: How can crystallographic data resolve ambiguities in substituent positioning?

  • X-ray Diffraction : Resolve bond lengths and angles to confirm the trifluoromethyl group’s orientation.
  • Example : Co-crystallization with fluorinated aromatics (e.g., tetrafluoro-diiodobenzene) reveals halogen bonding patterns .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

  • Key Issues : Byproduct formation during electrophilic substitution or oxidation steps.
  • Mitigation :
    • Use flow chemistry for controlled reaction kinetics.
    • Monitor purity via HPLC-DAD and adjust recrystallization solvents (e.g., ethyl acetate/hexane) .

Advanced: How does this compound compare to other quinones in charge-transfer applications?

  • Electrochemical Analysis : Cyclic voltammetry (CV) shows a reduction potential shift due to the trifluoromethyl group’s electron-withdrawing effect.
  • Applications : Potential use in organic semiconductors or redox-active battery materials. Compare with tetramethylcyclohexadienedione-nickel complexes for conductivity benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.